2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
Description
The compound 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide features a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions of the benzene ring. The amide nitrogen is attached to a branched ethyl chain bearing an indolin-1-yl moiety and a thiophen-2-yl group. The indoline group introduces conformational rigidity, while the thiophene may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZFRDCQSPXKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Biological Activity
2-Chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in medicinal chemistry.
Molecular Formula: CHClFNOS
Molecular Weight: 366.5 g/mol
CAS Number: Not specified in the available data.
Structure
The compound features a benzamide core with chloro and fluoro substituents, along with an indoline and thiophene moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide. For instance, derivatives containing indole structures have shown significant antiproliferative effects against various cancer cell lines.
Table 1: IC Values of Related Compounds
| Compound | Target | IC (nM) |
|---|---|---|
| Compound A | FGFR1 | <4.1 |
| Compound B | FGFR2 | 2.0 ± 0.8 |
| Compound C | KG1 | 25.3 ± 4.6 |
| Compound D | SNU16 | 77.4 ± 6.2 |
These results suggest that modifications in the structure can lead to enhanced activity against specific targets, such as fibroblast growth factor receptors (FGFRs).
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.
- Signal Transduction Pathways: The interaction with pathways such as ERK1/2 has been observed, indicating potential for modulating cellular signaling in cancer cells.
Case Studies
A study by Cao et al. demonstrated that certain derivatives exhibited selective inhibition of ERK1/2 with IC values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM across different cell lines, showcasing the potential for targeted therapy in cancer treatment .
Synthesis
The synthesis of 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves several steps:
- Formation of the Benzamide Core: The initial step includes chlorination and fluorination of benzamide.
- Introduction of Indoline and Thiophene Groups: This can be achieved through nucleophilic substitution reactions where indoline and thiophenes are introduced at specific positions on the benzamide structure.
- Purification and Characterization: The final product is purified using chromatographic techniques and characterized using NMR and mass spectrometry.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several benzamide derivatives share structural motifs with the target compound, differing primarily in substituents and functional groups. Key examples include:
Similarity Scores and Functional Group Impact
- Moderate Similarity : Compounds like 2-chloro-6-methyl-N-phenylbenzamide (similarity score: 0.67) retain the benzamide backbone but lack the indoline-thiophene branch, reducing structural complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
